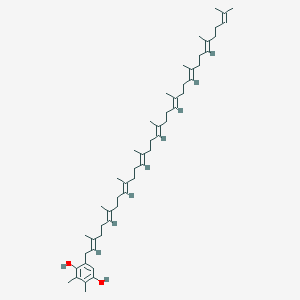

Plastoquinol-9

Description

Properties

CAS No. |

148467-11-2 |

|---|---|

Molecular Formula |

C53H82O2 |

Molecular Weight |

751.2 g/mol |

IUPAC Name |

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |

InChI Key |

IJBLJLREWPLEPB-IQSNHBBHSA-N |

SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Isomeric SMILES |

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Synonyms |

plastohydroquinone plastoquinol PQH2 cpd |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Plastoquinol 9

Precursor Synthesis Routes Contributing to Plastoquinone-9 Backbone

The assembly of the plastoquinone-9 (PQ-9) molecule is a prime example of metabolic integration, drawing precursors from distinct pathways to form its characteristic structure. frontiersin.orgfrontiersin.org This structure consists of a benzoquinone ring and a nine-unit isoprenoid side chain. frontiersin.org

Isoprenoid Chain Biogenesis (e.g., Methylerythritol Phosphate Pathway)

The long, hydrophobic side chain of PQ-9, a solanesyl tail, is synthesized via the methylerythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway. mdpi.comfrontiersin.org This pathway, localized in the plastids of higher plants, is responsible for the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. mdpi.commdpi.com

The MEP pathway commences with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP). frontiersin.orgmdpi.com Through a series of enzymatic reactions, DXP is converted to IPP and DMAPP. mdpi.com These C5 units are then sequentially condensed to form longer-chain isoprenoid precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.gov For PQ-9 synthesis, these precursors are further elongated to the C45 solanesyl diphosphate (SPP) by solanesyl diphosphate synthases (SPS). frontiersin.orgnih.gov In higher plants, the MEP pathway is the primary source for the isoprenoid side chains of plastid-localized compounds, including carotenoids, chlorophylls, and plastoquinone-9. kit.edunih.govrsc.org

Aromatic Ring Synthesis (e.g., Shikimate Pathway, Homogentisic Acid Pathway)

The aromatic head group of plastoquinone-9 is derived from the amino acid tyrosine. frontiersin.org In higher plants, the synthesis of this ring structure begins with the shikimate pathway, which produces the aromatic amino acids, including tyrosine. uni-muenchen.decapes.gov.br Tyrosine is then converted to p-hydroxyphenylpyruvate. wikipedia.orgnih.gov

The subsequent and crucial intermediate is homogentisic acid (HGA). wikipedia.orgfrontiersin.org The conversion of p-hydroxyphenylpyruvate to HGA is catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comuni-muenchen.de HGA serves as a common precursor for the biosynthesis of both plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E) in plants. mdpi.comfrontiersin.org The synthesis of HGA is a critical juncture, channeling aromatic metabolism into the production of these essential lipid-soluble antioxidants and electron carriers within the chloroplast. capes.gov.brnih.gov Interestingly, while plants utilize the homogentisate (B1232598) pathway, some cyanobacteria employ a different route for their PQ-9 head group, using 4-hydroxybenzoate (B8730719) as the precursor, similar to the ubiquinone biosynthesis pathway. mdpi.comportlandpress.comresearchgate.net

Enzymatic Machinery for Plastoquinone-9 Production

The final assembly of plastoquinone-9 from its precursors is orchestrated by a specific set of enzymes localized within the chloroplast. mdpi.comuni-muenchen.de These enzymes catalyze the key condensation and modification reactions that give rise to the final functional molecule.

Specific Enzymes Catalyzing Prenylation and Methylation

The first committed step in PQ-9 biosynthesis is the condensation of the HGA head group with the solanesyl diphosphate (SPP) tail. frontiersin.orgnih.gov This crucial prenylation reaction is catalyzed by the enzyme homogentisate solanesyltransferase (HST) . nih.govresearchgate.net HST attaches the C45 solanesyl chain to HGA, resulting in the formation of 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), the first specific intermediate in the PQ-9 pathway. nih.govresearchgate.net HST is located in the inner envelope membrane of chloroplasts and has a high specificity for solanesyl diphosphate as the prenyl donor. nih.govnih.gov

Following prenylation, the intermediate MSBQ undergoes a methylation step to become plastoquinol-9. mdpi.comwikipedia.org This reaction is catalyzed by a methyltransferase , which in Arabidopsis is known as VTE3. frontiersin.orgnih.gov This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the aromatic ring of MSBQ. uni-muenchen.de The VTE3 methyltransferase is also involved in the biosynthesis of tocopherols, highlighting the interconnectedness of these two pathways. mdpi.comfrontiersin.org

Regulatory Nodes and Genetic Control in Plastoquinone-9 Biosynthesis

The biosynthesis of plastoquinone-9 is a tightly regulated process, ensuring a sufficient supply of this vital molecule for photosynthesis. Knock-out mutants for key enzymes in the pathway, such as HPPD, HST, and the MSBQ methyltransferase, are often seedling-lethal, underscoring the essential nature of PQ-9. researchgate.net

Several points of regulation have been identified. The expression of genes encoding biosynthetic enzymes can be a control point. For instance, in Aquilaria malaccensis, the expression of a putative HST gene was found to be suppressed in response to wounding, suggesting a trade-off between the synthesis of plastoquinone and other defense-related terpenoid compounds that share common precursors. cabidigitallibrary.org

Furthermore, the activity of the enzymes themselves can be modulated. In Arabidopsis, the activity of solanesyl diphosphate synthases (AtSPS1 and AtSPS2) is stimulated by a lipid-associated protein called fibrillin 5 (FBN5). frontiersin.orgnih.gov FBN5 is thought to bind to the hydrophobic solanesyl moiety, facilitating its release from the synthase enzymes and thereby enhancing the production of the PQ-9 side chain. frontiersin.orgnih.gov This interaction represents a structural and regulatory component within the PQ-9 biosynthetic machinery. frontiersin.org The evolution of methyltransferases has also played a crucial role. In cyanobacteria and plastids, the co-occurrence of phylloquinone and plastoquinone-9 has driven the evolution of highly specific methyltransferases to avoid the production of a cytotoxic methylated variant of PQ-9. nih.govresearchgate.netplantae.org

Reduction Mechanisms of Plastoquinone-9 to Plastoquinol-9

Plastoquinone-9 exists in two forms within the thylakoid membrane: the oxidized form (plastoquinone, PQ-9) and the reduced form (plastoquinol, PQH2-9). mdpi.com The conversion between these two states is central to its function in electron transport.

The reduction of PQ-9 to PQH2-9 is an integral part of the light-dependent reactions of photosynthesis. ontosight.ai Electrons derived from the splitting of water in Photosystem II (PSII) are transferred to PQ-9. ontosight.ai As PQ-9 accepts two electrons, it also takes up two protons from the chloroplast stroma, resulting in the formation of plastoquinol-9 (PQH2-9). ontosight.aigenome.jp This reduction can occur enzymatically. mdpi.com

Beyond its role in the primary photosynthetic electron transport chain, enzymatic reduction of PQ-9 also occurs. For instance, a ferredoxin-plastoquinone reductase has been shown to catalyze the reduction of PQ-9 to plastoquinol-9. nih.gov The resulting plastoquinol-9 is a potent antioxidant, capable of scavenging superoxide (B77818) radicals generated within the thylakoid membranes, thereby protecting membrane components from oxidative damage. nih.gov The oxidation of plastoquinol-9 back to plastoquinone-9 occurs when it donates its electrons to the cytochrome b6f complex, releasing protons into the thylakoid lumen and contributing to the proton motive force that drives ATP synthesis. ontosight.ai

Table of Key Enzymes in Plastoquinol-9 Biosynthesis

| Enzyme | Abbreviation | Function | Location in Pathway |

| p-Hydroxyphenylpyruvate dioxygenase | HPPD | Converts p-hydroxyphenylpyruvate to homogentisic acid (HGA). mdpi.comuni-muenchen.de | Aromatic Ring Synthesis |

| Solanesyl Diphosphate Synthase | SPS | Synthesizes the C45 solanesyl diphosphate (SPP) side chain. frontiersin.orgnih.gov | Isoprenoid Chain Biogenesis |

| Homogentisate Solanesyltransferase | HST | Condenses HGA and SPP to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ). nih.govresearchgate.net | Prenylation |

| 2-methyl-6-solanesyl-1,4-benzoquinol Methyltransferase | VTE3 (in Arabidopsis) | Methylates MSBQ to form plastoquinol-9. frontiersin.orgnih.gov | Methylation |

| Ferredoxin-plastoquinone reductase | - | Reduces plastoquinone-9 to plastoquinol-9. nih.gov | Reduction |

Plastoquinol-9 Turnover and Degradation Pathways within Cellular Compartments

The turnover of the plastoquinol-9 (PQ-9) pool is a dynamic process essential for maintaining photosynthetic efficiency and protecting the cell from oxidative damage. The concept of turnover involves both the degradation of existing molecules and the replenishment of the functional pool, particularly in response to environmental stressors like high light intensity.

The total PQ-9 pool is functionally and spatially divided into a photoactive pool and a non-photoactive pool. nih.gov The photoactive pool, located in the thylakoid membrane, is directly involved in photosynthetic electron transport but is susceptible to damage. nih.gov When plants are exposed to light intensities that exceed their electron transport capacity, the photoactive PQ-9 pool can be damaged by reactive oxygen species (ROS). nih.govnih.gov One major degradation pathway involves singlet oxygen (¹O₂), a highly reactive ROS produced during photosynthesis, particularly under light stress. nih.govresearchgate.net This reactive species oxidizes PQ-9, leading to the formation of specific oxidation products, such as PQ-C. researchgate.net

The degradation of the photoactive pool necessitates a robust replenishment mechanism to maintain photosynthetic activity. This is where the non-photoactive pool, stored primarily in thylakoid-associated lipid droplets called plastoglobules, plays a crucial role. nih.gov Plastoglobules act as a reservoir, releasing PQ-9 to refill the photoactive pool in the thylakoid membrane as it is damaged or consumed. nih.govresearchgate.net This dynamic exchange ensures a continuous supply of functional PQ-9 for electron transport. researchgate.net

Another key component of PQ-9 turnover is the enzymatic oxidation of its reduced form, plastoquinol (PQH₂-9), back to plastoquinone. The plastid terminal oxidase (PTOX) is an enzyme that can oxidize the plastoquinol pool, transferring electrons to molecular oxygen to form water. oup.comnih.gov This process is particularly important for balancing the redox state of the PQ pool and preventing its over-reduction, which can inhibit photosynthesis and increase ROS production. nih.govnih.gov The re-oxidation of plastoquinol is a critical step in both linear and cyclic electron flow, contributing to the generation of a proton gradient across the thylakoid membrane. oup.com

Subcellular Localization and Dynamic Distribution of Plastoquinol-9 Pool (e.g., Thylakoids, Plastoglobules, Chloroplast Envelopes)

Plastoquinol-9 is not confined to a single location within the chloroplast but is distributed across several distinct subcellular compartments, each with a specific role. The majority of the total PQ-9 content is found in three main locations: the thylakoid membranes, plastoglobules, and the chloroplast envelopes. researchgate.net This distribution is not static; rather, it is highly dynamic, with active exchange occurring between compartments in response to developmental and environmental cues. researchgate.net

Thylakoid Membranes : This compartment contains the "photoactive pool" of PQ-9. nih.gov Embedded within the lipid bilayer of the thylakoids, these molecules function as mobile electron carriers, shuttling electrons from Photosystem II to the Cytochrome b₆f complex. nih.govibpc.fr This role is fundamental to both linear and cyclic photosynthetic electron transport. nih.gov While essential for photosynthesis, this pool is relatively small compared to the total amount of PQ-9 in the chloroplast. researchgate.net

Plastoglobules : These lipoprotein particles, which are physically associated with the thylakoid membrane, serve as the primary storage site for the "non-photoactive pool" of PQ-9. nih.govnih.gov It is estimated that 60-70% of the total cellular PQ-9 can be stored in plastoglobules. researchgate.net This reservoir is critical for plastoquinone homeostasis, acting as a buffer that supplies PQ-9 to the thylakoids to replace molecules damaged by photo-oxidation. nih.gov In addition to storage, the PQ-9 in plastoglobules functions as a potent antioxidant, protecting lipids and other molecules from oxidative damage. researchgate.net The size and number of plastoglobules can increase under stress conditions, such as high light or drought, reflecting an enhanced capacity for synthesis and storage of compounds like PQ-9. nih.govbiorxiv.org

Chloroplast Envelopes : A significant portion of the extra-thylakoid PQ-9 pool is also located in the inner and outer chloroplast envelope membranes. researchgate.netresearchgate.net The enzymes responsible for the biosynthesis of PQ-9 precursors are largely found in the envelope membranes. researchgate.net The presence of PQ-9 in the envelopes suggests its involvement in metabolic pathways beyond photosynthesis and as a key antioxidant protecting the boundary of the chloroplast. researchgate.net

The distribution of PQ-9 between these compartments is dynamic. Under normal light conditions, a steady state is maintained. However, upon exposure to high light stress, the thylakoid PQ-9 pool is rapidly consumed and degraded. researchgate.net To counteract this loss, PQ-9 is mobilized from the storage pool in the plastoglobules and transferred to the thylakoids to maintain photosynthetic function. researchgate.net This active exchange highlights the integrated nature of the different PQ-9 pools within the chloroplast. researchgate.net

Table 1: Subcellular Localization and Function of the Plastoquinol-9 Pool

| Compartment | Type of Pool | Primary Function(s) |

|---|---|---|

| Thylakoid Membrane | Photoactive | Mobile electron carrier in photosynthetic electron transport. nih.gov |

| Plastoglobules | Non-photoactive | Storage reservoir to replenish the thylakoid pool; antioxidant. nih.govresearchgate.net |

| Chloroplast Envelopes | Non-photoactive | Role in biosynthesis; antioxidant defense at the chloroplast boundary. researchgate.netresearchgate.net |

Table 2: Dynamic Distribution of Plastoquinol-9 Under High Light Stress

| Condition | Thylakoid PQ-9 Pool | Extra-Thylakoid PQ-9 Pool (Plastoglobules) | Key Observation |

|---|---|---|---|

| Normal Light | Stable | Stable reservoir. nih.gov | Homeostasis is maintained between the pools. |

| High Light Stress | Decreases due to photo-oxidative damage. researchgate.net | Decreases as it is mobilized to replenish the thylakoid pool. researchgate.net | PQ-9 is actively transferred from plastoglobules to thylakoids to sustain photosynthesis. researchgate.netresearchgate.net |

Mechanistic Roles of Plastoquinol 9 in Bioenergetic Processes

Plastoquinol-9 in Photosynthetic Electron Transport in Chloroplasts

Plastoquinol-9 is a central component of the photosynthetic electron transport chain, a series of protein complexes that convert light energy into chemical energy. researchgate.netnih.gov Its primary role is to shuttle electrons from Photosystem II (PSII) to the cytochrome b6f complex. wikipedia.orgwikipedia.org This process is coupled with the translocation of protons from the stroma into the thylakoid lumen, establishing a proton motive force that drives the synthesis of ATP. acs.orgnih.gov

The journey of plastoquinol-9 begins at PSII, where a molecule of plastoquinone-9 binds to a specific site and is reduced to plastoquinol-9 by accepting two electrons and two protons. wikipedia.orgacs.org This newly formed plastoquinol-9 is then released from PSII and diffuses laterally within the thylakoid membrane to the cytochrome b6f complex. nih.govresearchgate.net At the cytochrome b6f complex, plastoquinol-9 is oxidized, releasing its two electrons and two protons. wikipedia.orgresearchgate.net The electrons continue along the electron transport chain to Photosystem I (PSI), while the protons are released into the thylakoid lumen, contributing to the proton gradient. wikipedia.orgnih.gov

The continuous cycle of reduction at PSII and oxidation at the cytochrome b6f complex makes plastoquinol-9 an indispensable link in the linear electron flow of photosynthesis. researchgate.netpnas.org

Electron and Proton Transfer at Photosystem II (PSII)

The reduction of plastoquinone-9 to plastoquinol-9 at Photosystem II (PSII) is a multi-step process involving the transfer of two electrons and the uptake of two protons. acs.orglibretexts.org This conversion is critical for linking the light-driven charge separation within PSII to the subsequent electron transport and proton translocation events.

Photosystem II possesses two specific binding sites for plastoquinone (B1678516), designated QA and QB. wikipedia.org The QB-site, located on the D1 protein, is the binding site for the mobile plastoquinone pool. nih.govmdpi.com The binding affinity of plastoquinone and its reduced forms at the QB-site is crucial for the efficient transfer of electrons.

The oxidized form, plastoquinone-9, binds to the QB-site to accept electrons from the primary quinone acceptor, QA. wikipedia.orgnih.gov After receiving one electron, it forms a tightly bound semiquinone radical (PQ•-). nih.govpnas.org Following the transfer of a second electron and subsequent protonation, the resulting plastoquinol-9 has a significantly lower affinity for the QB-site and is released into the thylakoid membrane. nih.govscienceopen.com This dynamic change in binding affinity ensures the unidirectional flow of electrons and the continuous turnover of the plastoquinone pool.

Research has shown that the binding energy for QB is -37.9 kcal/mol. scienceopen.com The QB binding pocket is primarily formed by residues of the D1 protein, with hydrogen bonds forming between the keto-oxygen atoms of the plastoquinone headgroup and the side chains of D1-His215 and D1-Ser264. nih.gov

Table 1: Key Amino Acid Residues in the QB-site of Photosystem II

| Residue | Role in Binding |

|---|---|

| D1-His215 | Forms a hydrogen bond with the proximal keto-oxygen of QB. nih.govpnas.org |

| D1-Ser264 | Forms a hydrogen bond with the distal keto-oxygen of QB and is involved in proton transfer. nih.govpnas.org |

| D1-Phe265 | The backbone amide group can form a third hydrogen bond, likely stabilizing the semiquinone state. nih.gov |

The reduction of plastoquinone-9 to plastoquinol-9 is a classic example of proton-coupled electron transfer (PCET), where electron transfer events are tightly linked to proton transfer events. rsc.orgnih.gov This coupling is essential to avoid the formation of high-energy, charged intermediates. rsc.org

The process begins with the transfer of a single electron from the one-electron carrier QA to the plastoquinone bound at the QB-site, forming the semiquinone anion, QB•−. acs.orgnih.gov This semiquinone is then protonated. Theoretical models suggest that the initial proton is transferred from the protonated D1-His252 residue to the distal oxygen of QB•− via D1-Ser264. pnas.org

After a second electron transfer from QA, the resulting QBH- immediately accepts a second proton, this time from D1-His215, to form the fully reduced and protonated plastoquinol, QBH2. acs.orgpnas.org The now-anionic D1-His215 is subsequently reprotonated from the stromal side, a process that may involve a bicarbonate ligand. acs.org This intricate network of proton transfers ensures that the reduction of plastoquinone is efficient and drives the accumulation of protons in the thylakoid lumen. acs.orgnih.gov

Q-Cycle Operation at the Cytochrome b6f Complex

The cytochrome b6f complex is the next destination for the plastoquinol-9 that was generated at PSII. wikipedia.orgresearchgate.net Here, plastoquinol-9 undergoes oxidation in a process known as the Q-cycle. researchgate.netwur.nl The Q-cycle is a mechanism that couples electron transfer to proton translocation, effectively doubling the number of protons moved across the membrane for each electron that passes through the complex. wikipedia.org

The cytochrome b6f complex possesses two distinct binding sites for quinones, known as the Qo-site (or Qp-site) and the Qi-site (or Qn-site). embopress.orgpurdue.edu The Qo-site is located on the lumenal (p-side) of the membrane and is the site of plastoquinol-9 oxidation. researchgate.netnih.gov The Qi-site is on the stromal (n-side) of the membrane and is where a molecule of plastoquinone-9 is reduced. researchgate.netpurdue.edu

Plastoquinol-9 from the membrane pool binds to the Qo-site. nih.govresearchgate.net Upon binding, it is oxidized in a bifurcated reaction. researchgate.netpurdue.edu One electron is transferred to the high-potential chain, which includes the Rieske iron-sulfur protein and cytochrome f, ultimately reducing plastocyanin. wikipedia.orgpurdue.edu The second electron is transferred across the membrane via the low-potential chain, involving hemes bL and bH, to a plastoquinone molecule bound at the Qi-site. wikipedia.orgresearchgate.net

Simultaneously with the electron transfers, the two protons from the plastoquinol-9 molecule at the Qo-site are released into the thylakoid lumen. wikipedia.orgnih.gov The operation of the Q-cycle requires two turnovers of the Qo-site to fully reduce one plastoquinone molecule at the Qi-site to plastoquinol, which then takes up two protons from the stroma. wur.nl

Table 2: Components of the Q-Cycle in the Cytochrome b6f Complex

| Component | Location | Function |

|---|---|---|

| Qo-site | Lumenal (p-side) | Binds and oxidizes plastoquinol-9, releasing two protons into the lumen. researchgate.netnih.gov |

| Qi-site | Stromal (n-side) | Binds plastoquinone-9 and reduces it to plastoquinol, taking up two protons from the stroma. researchgate.netpurdue.edu |

| Rieske Iron-Sulfur Protein | High-potential chain | Accepts one electron from plastoquinol-9 at the Qo-site. purdue.edu |

| Cytochrome f | High-potential chain | Receives the electron from the Rieske protein and transfers it to plastocyanin. wikipedia.org |

The movement of plastoquinol-9 is fundamental to the generation of the proton motive force (pmf) across the thylakoid membrane. acs.orgnih.gov The pmf is composed of two components: a proton concentration gradient (ΔpH) and an electric potential gradient (Δψ). pnas.orgelifesciences.org

Plastoquinol-9 contributes directly to both components. The uptake of two protons from the stroma during its formation at PSII and the release of four protons into the lumen during the oxidation of two plastoquinol molecules at the cytochrome b6f complex (via the Q-cycle) are the primary drivers of the ΔpH. nih.govroyalsocietypublishing.orgfrontiersin.org For every two water molecules oxidized by PSII, which releases four protons into the lumen, the subsequent oxidation of two plastoquinol molecules by the cytochrome b6f complex releases another four protons into the lumen. nih.gov

The vectorial transfer of electrons across the membrane, facilitated by the movement of plastoquinol-9 and the subsequent reactions within the cytochrome b6f complex, contributes to the generation of the electric potential (Δψ). elifesciences.orgroyalsocietypublishing.org The accumulation of positive charge (protons) in the lumen and the net negative charge on the stromal side of the membrane create this electrical gradient. nih.gov The pmf is then utilized by the ATP synthase enzyme to produce ATP, the energy currency of the cell. pnas.orgfrontiersin.org The regulation of the pmf is also critical for photoprotective mechanisms that prevent damage to the photosynthetic apparatus under high light conditions. elifesciences.orgnih.gov

Plastoquinol-9 Involvement in Cyclic Electron Flow

Cyclic electron flow (CEF) is a crucial photosynthetic process that balances the ATP/NADPH ratio and provides photoprotection. mdpi.comnih.gov In this pathway, electrons from the acceptor side of Photosystem I (PSI) are cycled back to the plastoquinone (PQ) pool, which includes plastoquinol-9 (PQH2-9). mdpi.commdpi.com This process contributes to the generation of a proton motive force across the thylakoid membrane, driving ATP synthesis without the net production of NADPH. nih.govpnas.org

Several proposed pathways facilitate the return of electrons to the PQ pool. One involves a putative ferredoxin-quinone reductase (FQR). pnas.org Another proposed mechanism involves the transfer of electrons from ferredoxin to the cytochrome b6f complex and then to plastoquinone. pnas.org A significant pathway, particularly under certain conditions, involves the NAD(P)H dehydrogenase-like (NDH) complex, which transfers electrons from ferredoxin back to the plastoquinone pool. nih.gov The reduction of plastoquinone is considered the rate-limiting step in CEF. frontiersin.org

The redox state of the plastoquinone pool itself influences the rate of CEF. frontiersin.org When the PQ pool is more oxidized, it can more readily accept electrons, facilitating CEF. Conversely, a highly reduced PQ pool, which can occur under high light conditions, can limit the rate of CEF. pnas.org This interplay highlights the role of plastoquinol-9 and its oxidized form, plastoquinone-9, in modulating this essential bioenergetic pathway.

Plastoquinol-9 Oxidation by Plastid Terminal Oxidase (PTOX) and Alternative Electron Sinks

The Plastid Terminal Oxidase (PTOX) is a key enzyme that provides an alternative electron sink in the chloroplast, directly influencing the redox state of the plastoquinone pool. frontiersin.orgoup.com Located in the non-appressed regions of the thylakoid membrane, PTOX catalyzes the oxidation of plastoquinol-9 (PQH2-9) to plastoquinone-9 (PQ-9), using molecular oxygen as the terminal electron acceptor and producing water. frontiersin.orgfrontiersin.org

This process, often referred to as chlororespiration, serves as a safety valve, particularly under conditions of stress where the primary photosynthetic pathway is limited. mdpi.comfrontiersin.org By oxidizing excess plastoquinol, PTOX prevents the over-reduction of the PQ pool, which can lead to the production of harmful reactive oxygen species (ROS) like singlet oxygen. frontiersin.orgwikipedia.org The activity of PTOX is generally low compared to the maximal rate of photosynthesis but can increase significantly under stress conditions such as high light, drought, and salinity. frontiersin.org

PTOX plays a critical role during the early stages of chloroplast development and carotenoid biosynthesis by ensuring the plastoquinone pool remains sufficiently oxidized. oup.comwikipedia.org In mature chloroplasts, PTOX, in conjunction with the NDH complex, contributes to chlororespiration. bibliotekanauki.pl The oxidation of plastoquinol by PTOX represents a significant alternative electron transport pathway, helping to maintain redox balance within the photosynthetic apparatus, especially when the acceptor side of PSI is limited. researchgate.net

| Feature | Linear Electron Flow | Cyclic Electron Flow | PTOX Pathway |

| Electron Source | Water | Photosystem I | Plastoquinol-9 |

| Electron Acceptor | NADP+ | Plastoquinone pool | Oxygen (O2) |

| Primary Products | ATP, NADPH, O2 | ATP | Water (H2O) |

| Function | Energy production for Calvin Cycle | Balances ATP/NADPH ratio, photoprotection | Alternative electron sink, prevents over-reduction of PQ pool |

Plastoquinol-9's Interplay with Redox Signaling Networks

The redox state of the plastoquinone pool, representing the balance between plastoquinol-9 and plastoquinone-9, is a critical hub for redox signaling within the plant cell. frontiersin.orgoup.com This pool acts as a sensor of photosynthetic electron flow efficiency, integrating signals from light quantity and quality to regulate gene expression and metabolic processes. oup.comresearchgate.net

A reduced plastoquinone pool (higher concentration of plastoquinol-9) can activate specific protein kinases, such as the thylakoid-associated kinase STN7. oup.com This activation leads to the phosphorylation of Light-Harvesting Complex II (LHCII) proteins, initiating a process known as state transitions, which rebalances the distribution of excitation energy between PSII and PSI. bibliotekanauki.ploup.com

Furthermore, the redox state of plastoquinol-9 directly and indirectly influences nuclear gene expression, a process termed retrograde signaling. frontiersin.orgoup.com It has been shown to regulate the transcription of genes encoding for components of the photosynthetic apparatus and antioxidant enzymes. frontiersin.orgoup.com This regulation can occur through direct signaling cascades or indirectly through the generation of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which itself is a potent signaling molecule. nih.govfrontiersin.org For instance, changes in the PQ pool's redox state are linked to the expression of genes such as ascorbate (B8700270) peroxidase. frontiersin.org

The interplay of plastoquinol-9 with these signaling networks allows the plant to acclimate to changing environmental conditions, such as fluctuations in light intensity, by adjusting its photosynthetic machinery and defense systems. nih.gov

Plastoquinol-9's Contribution to Cellular Redox Homeostasis

Plastoquinol-9 is a pivotal molecule in maintaining cellular redox homeostasis, primarily through its dual role as an electron carrier and a potent antioxidant. frontiersin.orgnih.gov The balance between the reduced (plastoquinol-9) and oxidized (plastoquinone-9) forms is crucial for the proper functioning of the photosynthetic electron transport chain and for protecting the cell from oxidative damage. nih.govulisboa.pt

As an antioxidant, plastoquinol-9 directly scavenges reactive oxygen species (ROS) generated within the thylakoid membranes, particularly under conditions of high light stress. frontiersin.orgnih.gov It is effective at quenching both singlet oxygen and superoxide (B77818) anion radicals, thereby preventing lipid peroxidation and damage to the photosynthetic apparatus. nih.govoup.comoup.com The antioxidant capacity of plastoquinol-9 is significant, and its levels can increase dramatically during acclimation to high light to bolster the plant's defense against photooxidative stress. oup.comoup.com

The oxidation of plastoquinol-9 by PTOX is another mechanism that contributes to redox homeostasis by preventing the over-reduction of the electron transport chain. frontiersin.orgnih.gov This pathway helps to dissipate excess excitation energy and minimize ROS production. nih.gov

Structural Biology and Biophysical Dynamics of Plastoquinol 9 Interactions

Conformational Flexibility and Membrane Integration of Plastoquinol-9

Plastoquinol-9 (PQH2-9), the reduced form of plastoquinone-9, is an essential mobile electron carrier within the thylakoid membranes of chloroplasts. wikipedia.org Its structure, consisting of a polar benzoquinol head group and a long, nonpolar isoprenoid tail composed of nine isoprene (B109036) units, dictates its integration and dynamic behavior within the lipid bilayer. wikipedia.orgrsc.org The nonpolar nature of both the headgroup and the tail firmly anchors the molecule within the hydrophobic core of the thylakoid membrane. wikipedia.orgrsc.org

Molecular dynamics simulations have provided detailed insights into its positioning. The quinol head of Plastoquinol-9 preferentially localizes near the lipid glycerol (B35011) groups, while the extensive and flexible isoprenoid tail spreads throughout the hydrophobic core of the membrane. rsc.orgrsc.org The tail itself is responsible for a significant portion of the molecule's interactions within the membrane environment. nih.govscienceopen.com Studies comparing plastoquinone (B1678516) and its reduced form, plastoquinol, show that the plastoquinol head group is situated slightly deeper within the membrane. rsc.org This positioning is influenced by factors such as intramolecular hydrogen bonds in the ubiquinol (B23937) analogue, which stabilize the head group in a less hydrated environment. rsc.org The significant unsaturation in the acyl chains of thylakoid lipids creates a less ordered and more porous membrane environment, which facilitates the permeation and transversal diffusion of quinone molecules. rsc.orgrsc.org

Molecular Recognition and Binding Pockets for Plastoquinol-9 in Photosynthetic Complexes (e.g., PSII, Cyt b6f)

Plastoquinol-9 functions by shuttling electrons between two major photosynthetic protein complexes: Photosystem II (PSII) and the Cytochrome b6f complex (Cyt b6f). wikipedia.org This process requires specific molecular recognition and binding events at designated sites within these complexes.

In Photosystem II , there are two primary binding sites for plastoquinone, designated QA and QB. wikipedia.orgnih.gov The QA site binds its plastoquinone molecule very tightly, and it is not readily exchangeable. wikipedia.orgnih.gov In contrast, the QB site functions as the exchangeable binding pocket. Here, a plastoquinone molecule accepts two electrons sequentially from QA and two protons from the stroma, forming plastoquinol (PQH2). wikipedia.orgnih.gov This reduced plastoquinol has a low affinity for the QB niche and is subsequently released into the plastoquinone pool within the thylakoid membrane to diffuse toward the Cyt b6f complex. nih.gov The QB binding site is located on the D1 protein of the PSII reaction center. scienceopen.com Recent molecular dynamics simulations have identified three potential channels (Channels I, II, and III) that facilitate the entry and exit of plastoquinone and plastoquinol from the PSII complex, with an internal "exchange cavity" serving as a reservoir. researchgate.netresearchgate.net

The Cytochrome b6f complex contains a crucial plastoquinol-binding pocket known as the Qo site, located on the lumenal side of the membrane. portlandpress.comacs.org This is where plastoquinol oxidation occurs. The complex features a quinone exchange cavity, and the Qo site itself is a pocket where the plastoquinol headgroup binds to be oxidized, releasing protons into the lumen and transferring its electrons into the complex. portlandpress.compurdue.edu Structural studies suggest the Qo site may contain two distinct pockets, which are differentially involved in the concerted oxidation of plastoquinol. acs.org The binding of plastoquinol to the Qo site is a critical step, as its absence can completely block electron transfer through the complex. embopress.orgnih.gov

The binding of plastoquinol-9 within the QB and Qo pockets is mediated by specific interactions with amino acid residues. These interactions are critical for the function and turnover of the quinone.

In the QB site of PSII , the binding pocket is primarily formed by residues of the D1 reaction center protein. scienceopen.com The keto-oxygen atoms of the plastoquinone head group form hydrogen bonds with the hydroxyl group of D1-Ser264 and the side chain nitrogen of D1-His215. scienceopen.com The long isoprenoid tail is stabilized through numerous van der Waals contacts with hydrophobic residues and other cofactors within the complex. nih.govscienceopen.com

In the Qo site of the Cytochrome b6f complex , residues from multiple subunits, including cytochrome b6, subunit IV, and the Rieske iron-sulfur protein, contribute to the formation of the binding pocket. purdue.eduembopress.org A highly conserved PEWY sequence within the EF loop of subunit IV is particularly critical for plastoquinol binding; mutating this sequence leads to a loss of binding affinity and blocks electron transfer. embopress.orgnih.gov In the cyanobacterium M. laminosus, specific residues in subunit IV, such as Phe40, Leu37, Tyr38, and Pro41, are in van der Waals contact with the isoprenoid units of a bound plastoquinone. purdue.edu

| Complex | Binding Site | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Photosystem II (PSII) | QB | D1-Ser264, D1-His215 | Hydrogen bonding with quinone headgroup | scienceopen.com |

| Cytochrome b6f | Qo | PEWY motif (in Subunit IV) | Crucial for binding pocket formation | embopress.orgnih.gov |

| Cytochrome b6f (M. laminosus) | Qo | Subunit IV: Phe40, Leu37, Tyr38, Pro41 | Van der Waals contact with isoprenoid tail | purdue.edu |

The interaction between plastoquinol and its binding sites is not a simple rigid lock-and-key mechanism. Instead, it involves dynamic conformational changes in the protein complexes, consistent with the induced-fit model . libretexts.orgunacademy.com This model posits that the binding of a substrate induces a conformational change in the enzyme's active site to achieve optimal catalytic alignment. unacademy.com

In the Cytochrome b6f complex , the binding of plastoquinol to the Qo site is believed to induce a conformational change that activates the associated LHCII kinase, which is essential for state transitions. pnas.orgnih.gov This suggests that the protein senses the presence of the reduced quinone and alters its structure to initiate a signaling cascade.

In Photosystem II , significant conformational changes are associated with the release of the newly formed plastoquinol from the QB site. Molecular dynamics simulations show that the departure of the plastoquinol molecule (QBH2) causes a short alpha-helix (residues D1-Phe260 to D1-Ser264) in the binding pocket to transform into a more flexible loop structure. researchgate.net This rearrangement opens a channel, allowing water molecules to enter the now-vacant QB pocket. researchgate.net This influx of water is proposed to be necessary for reprotonating key histidine residues in preparation for the next cycle of plastoquinone reduction. researchgate.net

Lateral Diffusion and Exchange Dynamics of Plastoquinol-9 within Thylakoid Membranes

As a mobile carrier, the efficiency of photosynthetic electron transport depends on the lateral diffusion of plastoquinol-9 from PSII to the Cyt b6f complex. wikipedia.org The rate of this diffusion is influenced by the unique environment of the thylakoid membrane, which is densely packed with protein supercomplexes. portlandpress.com

Studies using fluorescence quenching in artificial lipid bilayers have estimated a relatively rapid lateral diffusion coefficient (Dlat) for plastoquinone/plastoquinol. portlandpress.comcore.ac.uk However, within the native thylakoid membrane, the mobility of plastoquinol is significantly restricted by the high concentration of embedded proteins. portlandpress.com The diffusion coefficient in thylakoids is estimated to be several orders of magnitude lower than in pure lipid vesicles. portlandpress.com

The exchange of plastoquinone and plastoquinol between the membrane pool and the binding sites within the protein complexes is a dynamic process. Coarse-grained molecular dynamics simulations have been instrumental in visualizing these exchange pathways in PSII. researchgate.netnih.gov These simulations revealed a "promiscuous diffusion mechanism" where plastoquinone can enter and exit the complex through multiple channels, rather than a single dedicated port. researchgate.netnih.gov An internal cavity acts as a staging area or reservoir for quinone molecules, facilitating their movement to and from the active QB site. researchgate.netnih.gov

| Molecule | Membrane System | Diffusion Coefficient (cm²/s) | Method/Comment | Reference |

|---|---|---|---|---|

| Plastoquinone | Phosphatidylcholine liposomes | (1–3.5) × 10⁻⁷ | Fluorescence quenching | portlandpress.com |

| Plastoquinol | Soya bean phosphatidylcholine liposomes | 1.3–3.5 × 10⁻⁷ | Pyrene fluorescence quenching | core.ac.uk |

| Plastoquinol | Intact thylakoid membranes | 2 × 10⁻⁸ | Kinetic modeling (nondiffusion-limited) | nih.gov |

| Plastoquinol | Intact thylakoid membranes | 3 × 10⁻⁷ | Kinetic modeling (binding mechanism) | nih.gov |

| Plastoquinone | Thylakoid membranes | ~10⁻¹⁰ to 10⁻⁹ | Estimated to be ~3 orders of magnitude lower than in liposomes due to protein crowding | portlandpress.com |

Regulation of Plastoquinol 9 Pool Redox State and Size

Enzymatic Control of Plastoquinol-9 Reduction and Oxidation

The reduction and oxidation of the PQ-9 pool are primarily managed by the interplay of several key enzyme complexes within the thylakoid membrane.

Reduction of Plastoquinone-9:

The primary pathway for the reduction of plastoquinone (B1678516) (PQ) to plastoquinol (PQH2) is through the activity of Photosystem II (PSII) . wikipedia.orgontosight.aivedantu.com Within PSII, a specialized binding site, QB, facilitates the two-electron reduction of a PQ molecule, which then joins the mobile PQ pool in the membrane. wikipedia.org

Alternative pathways for PQ reduction, independent of PSII, also exist and are crucial for cyclic electron flow and chlororespiration. These include:

NAD(P)H Dehydrogenase-like (NDH) Complex: This complex catalyzes the reduction of PQ using electrons from stromal reductants like NADPH or NADH. nih.govoup.comnih.gov The NDH-dependent pathway is a significant contributor to cyclic electron flow, particularly under certain stress conditions, and is involved in the dark reduction of the PQ pool. oup.combiorxiv.org

Ferredoxin-Plastoquinone Reductase (FQR): This pathway, involving the PGR5/PGRL1 protein complex, also facilitates the reduction of PQ by ferredoxin, contributing to cyclic electron flow. nih.govresearchgate.net

The activity of these reductive pathways ensures a supply of electrons to the PQ pool, maintaining its capacity to participate in various electron transport chains.

Oxidation of Plastoquinol-9:

The oxidation of PQH2 back to PQ is essential for the continuation of electron transport and the generation of a proton gradient. The main enzyme responsible for this is the Cytochrome b6f complex . nih.govontosight.aivedantu.com This complex accepts electrons from PQH2 and transfers them to plastocyanin, releasing protons into the thylakoid lumen in the process. nih.gov The oxidation of PQH2 at the Qo site of the cytochrome b6f complex is a rate-limiting step in linear electron transport. frontiersin.org

In addition to the cytochrome b6f complex, other enzymes contribute to PQH2 oxidation:

Plastid Terminal Oxidase (PTOX): This enzyme directly oxidizes PQH2 and reduces molecular oxygen to water. mdpi.comwlu.cafrontiersin.org PTOX plays a role in regulating the redox state of the PQ pool, preventing its over-reduction, especially during chloroplast biogenesis and under stress conditions. wlu.cafrontiersin.orgresearchgate.net

Oxygen-Dependent Pathways: In the dark, the PQ pool is re-oxidized in an oxygen-dependent manner. mdpi.com This process can be mediated by PTOX and potentially by reactive oxygen species (ROS) like hydrogen peroxide (H2O2), which can accumulate under certain conditions and contribute to PQH2 oxidation. mdpi.com

Table 1: Key Enzymes in Plastoquinol-9 Redox Regulation

| Process | Enzyme/Complex | Function | Cellular Location |

| Reduction | Photosystem II (PSII) | Light-dependent reduction of PQ at the QB site. wikipedia.orgontosight.aivedantu.com | Thylakoid Membrane (Grana) |

| NAD(P)H Dehydrogenase-like (NDH) Complex | Reduction of PQ via cyclic electron flow and chlororespiration. nih.govoup.comnih.gov | Thylakoid Membrane (Stroma Lamellae) | |

| Ferredoxin-Plastoquinone Reductase (FQR) | Reduction of PQ via cyclic electron flow. nih.govresearchgate.net | Thylakoid Membrane | |

| Oxidation | Cytochrome b6f Complex | Oxidation of PQH2, transferring electrons to plastocyanin. nih.govontosight.aivedantu.com | Thylakoid Membrane |

| Plastid Terminal Oxidase (PTOX) | Oxidation of PQH2 with O2 as the electron acceptor. mdpi.comwlu.cafrontiersin.org | Thylakoid Membrane (Stroma Lamellae) |

Transcriptional and Translational Regulation of Plastoquinol-9 Metabolizing Enzymes and Associated Proteins

The size and activity of the PQ-9 pool are not only controlled at the enzymatic level but are also subject to intricate transcriptional and translational regulation. The expression of genes encoding enzymes for PQ-9 biosynthesis and proteins that interact with the PQ pool is modulated in response to developmental and environmental signals.

The biosynthesis of PQ-9 is a complex process involving multiple enzymatic steps. The regulation of this pathway is crucial for maintaining appropriate PQ-9 levels. ontosight.ai Studies have identified key genes, such as those encoding solanesyl-diphosphate synthases (SPS1 and SPS2) , which are responsible for synthesizing the solanesyl tail of PQ-9. nih.govfrontiersin.org The expression of these genes is vital for both the photoactive and non-photoactive pools of PQ-9. nih.gov For instance, mutations in the AtSPS2 gene in Arabidopsis lead to significant reductions in both pools and cause severe photoinhibition under high light. nih.gov Fibrillin 5 (FBN5) is another protein that interacts with SPS1 and SPS2 and is essential for PQ-9 biosynthesis. researchgate.net

The redox state of the PQ pool itself acts as a critical regulatory signal, influencing the expression of both chloroplast and nuclear genes. researchgate.netoup.com This retrograde signaling pathway allows the chloroplast to communicate its metabolic state to the nucleus, leading to adjustments in gene expression to acclimate to changing conditions. oup.comrutgers.edu For example, a reduced PQ pool can trigger changes in the transcription of genes encoding light-harvesting complex proteins and photosystem subunits. frontiersin.orgoup.comoup.com This regulation helps to balance the excitation energy between PSII and PSI.

Furthermore, the expression of genes encoding proteins involved in alternative electron transport pathways, such as the NDH complex, is also regulated. For example, the NDH-dependent cyclic electron flow 5 (NDF5) gene is essential for the accumulation and activity of the NDH complex. oup.com The regulation of such genes ensures that the capacity for PQ reduction via these alternative pathways can be adjusted according to the plant's metabolic needs.

The availability of certain nutrients, like copper, can also influence the expression of proteins that interact with the PQ pool's downstream electron acceptors. For instance, copper availability regulates the transcription of genes for plastocyanin and cytochrome c553, which are alternative electron carriers from the cytochrome b6f complex to PSI. nih.gov

Table 2: Examples of Genes Involved in Plastoquinol-9 Dynamics and Their Regulation

| Gene/Protein | Function | Regulatory Influence |

| Solanesyl-diphosphate synthase (SPS1, SPS2) | Biosynthesis of the PQ-9 side chain. nih.govfrontiersin.org | Transcriptional regulation is crucial for PQ-9 pool size. nih.gov |

| Fibrillin 5 (FBN5) | Interacts with SPS enzymes, essential for PQ-9 biosynthesis. researchgate.net | Expression levels impact PQ-9 content. frontiersin.org |

| Light-Harvesting Complex (LHC) genes | Encode antenna proteins for light capture. | Transcription is regulated by the PQ pool redox state. oup.comoup.com |

| NDH-dependent cyclic electron flow 5 (NDF5) | Essential for the accumulation of the NDH complex. oup.com | Transcriptional control affects NDH-mediated PQ reduction. oup.com |

| Plastocyanin (PC) and Cytochrome c553 | Alternative electron carriers downstream of the PQ pool. | Transcription is regulated by copper availability. nih.gov |

Environmental Modulators of Plastoquinol-9 Dynamics

The redox state and size of the plastoquinol-9 pool are highly responsive to changes in the plant's environment, which allows for acclimation and protection of the photosynthetic apparatus. nih.gov

Light is a primary environmental factor that profoundly influences the dynamics of the PQ-9 pool. nih.gov Both the intensity (quantity) and the spectral quality of light dictate the rate of electron flow and, consequently, the redox state of the PQ pool. nih.govfrontiersin.org

High light intensity generally leads to a more reduced PQ pool because the rate of electron donation from PSII exceeds the rate of electron acceptance by the cytochrome b6f complex. frontiersin.orgbiorxiv.org This over-reduction can trigger photoprotective mechanisms. biorxiv.org Conversely, low light conditions result in a more oxidized PQ pool. nih.gov The redox state of the PQ pool under varying irradiances serves as a signal for the transcriptional regulation of numerous nuclear genes, although this regulation appears to be most prominent under non-stressful light conditions. bibliotekanauki.pl Sudden shifts to high light can also lead to a temporary decrease in total PQ-9 content, followed by a significant increase as part of the acclimation process. frontiersin.org

The quality of light, specifically the relative amounts of light preferentially absorbed by PSII (e.g., red light, 644-680 nm) versus PSI (e.g., far-red light, >700 nm), directly modulates the PQ pool's redox state. nih.govoup.com Illumination with PSII-favoring light leads to a more reduced PQ pool, while PSI-favoring light promotes its oxidation. frontiersin.orgoup.comresearchgate.net This differential effect is central to the process of state transitions, where the phosphorylation state of light-harvesting complex II (LHCII) is altered to redistribute absorbed light energy between the two photosystems, thereby balancing electron flow. frontiersin.orgfrontiersin.org For example, a reduced PQ pool activates a kinase that phosphorylates LHCII, causing it to migrate from PSII to PSI (State 2), which in turn helps to oxidize the PQ pool. pnas.org

Temperature and water availability are significant environmental stressors that can impact the integrity and function of the photosynthetic machinery, including the PQ-9 pool. nih.gov While direct studies on the isolated effects of temperature and water availability on the PQ-9 pool are complex, their influence is often intertwined with light stress.

Changes in temperature can affect the fluidity of the thylakoid membrane, which can influence the diffusion rate of mobile electron carriers like PQ-9. Extreme temperatures, both high and low, can lead to photoinhibition and oxidative stress, which are linked to the over-reduction of the PQ pool. nih.govresearchgate.net

Water stress, or drought, can lead to stomatal closure to conserve water, which in turn limits CO2 availability for the Calvin cycle. This reduction in the primary sink for electrons from photosynthesis can cause an over-reduction of the entire electron transport chain, including the PQ pool, especially under high light conditions. This can increase the production of reactive oxygen species (ROS).

Nutrient availability is crucial for the synthesis and maintenance of the photosynthetic apparatus. ontosight.aicapes.gov.br Deficiencies in key nutrients can impair photosynthetic electron transport and affect the PQ-9 pool.

For instance, phosphorus (P) or sulfur (S) limitation has been shown to reduce the light-saturated rate of PSII activity. oup.com This decline is correlated with a decrease in the number of PSII centers capable of reducing the PQ pool, which would lead to a more oxidized state under light-limiting conditions. oup.com

The availability of micronutrients is also important. As mentioned previously, copper is required for the synthesis of plastocyanin, a key electron acceptor from the cytochrome b6f complex. nih.gov In the absence of sufficient copper, organisms may synthesize cytochrome c553 as an alternative. This demonstrates how nutrient status can influence the components that interact with and determine the redox poise of the PQ pool.

Advanced Research Methodologies for Studying Plastoquinol 9

Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-invasive window into the transient states and structural characteristics of plastoquinol-9 during its functional cycle. Techniques ranging from optical to vibrational spectroscopy have been pivotal in understanding its role as a mobile electron and proton carrier.

Time-resolved optical spectroscopy techniques, such as transient absorption and fluorescence, are essential for monitoring the fast kinetics of electron transfer reactions involving the plastoquinone (B1678516) pool. edinst.comcase.edu

Transient Absorption Spectroscopy: This pump-probe technique measures changes in the absorption spectrum of a sample after excitation by a short laser pulse (pump). edinst.com It allows researchers to track the formation and decay of transient species, including the excited states and radical ions of plastoquinol-9, on timescales from femtoseconds to seconds. edinst.comnih.gov By monitoring absorption changes at specific wavelengths, the kinetics of plastoquinone reduction and plastoquinol oxidation can be directly observed. For instance, the formation of the semiquinone anion radical (PQ•−) and the fully reduced plastoquinol (PQH2) can be followed as they have distinct absorption signatures.

Fluorescence Spectroscopy: Chlorophyll (B73375) a fluorescence is a widely used, non-invasive probe of the redox state of the plastoquinone pool. researchgate.net The fluorescence induction transient, often called the OJIP curve, reflects the sequential reduction of electron acceptors in Photosystem II (PSII), including the primary quinone acceptor (QA) and the secondary quinone acceptor (QB), which are both plastoquinone molecules. researchgate.netnih.gov The fluorescence level at different points in this transient is related to the redox state of the PQ pool. nih.gov For example, a high fluorescence yield indicates a reduced PQ pool, as the primary acceptor QA remains reduced, unable to pass its electron on. nih.gov This method can be used to study how different light conditions or metabolic states affect the reduction level of the entire PQ pool in intact leaves or isolated thylakoids. nih.govnih.gov

The table below summarizes key findings from time-resolved optical spectroscopy studies on the plastoquinone pool.

| Technique | Parameter Measured | Key Finding | Timescale | Reference |

|---|---|---|---|---|

| Transient Absorption Spectroscopy | Formation/decay of PQ•− and PQH2 | Elucidates the step-by-step kinetics of plastoquinone reduction at the QB site of PSII. | Picoseconds to milliseconds | researchgate.net |

| Chlorophyll a Fluorescence (OJIP Transient) | Redox state of the PQ pool | The fluorescence intensity at the J-step (FJ) is linearly related to the reduction of the PQ-pool. nih.gov | Microseconds to seconds | researchgate.netnih.gov |

| Post-Illumination Fluorescence Rise | Nonphotochemical reduction of PQ pool | Demonstrates PQ pool reduction in the dark by stromal reductants (chlororespiration). nih.gov | Seconds to minutes | nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing molecules with unpaired electrons, such as free radicals. nih.govyoutube.com This makes it an indispensable tool for studying the semiquinone radical intermediates of plastoquinone (PQ•−) that are formed during the one-electron transfer steps in photosynthesis. annualreviews.org

Biologically relevant radicals are often short-lived, but EPR can detect them through methods like spin trapping, where a highly reactive, short-lived radical reacts with a spin trap to form a more stable radical adduct that can be measured. nih.gov In photosynthetic systems, the plastosemiquinone radical can be stabilized within its binding pocket in protein complexes like Photosystem II, allowing for direct detection. annualreviews.orgwashington.edu

EPR spectra provide detailed information about the electronic structure and environment of the radical. The g-tensor, for instance, is a key parameter obtained from high-field EPR that is sensitive to the molecular structure and can help identify the specific quinone species. washington.edu Early EPR studies of photosynthetic tissues identified a specific signal, termed Signal II, which was attributed to the plastoquinone semiquinone radical. annualreviews.org This assignment was based on its characteristic quinone-like signal and g-value. annualreviews.org More advanced EPR techniques have precisely determined the g-tensor values for the semiquinone form of plastoquinone in the QA site of PSII, providing insight into its orientation and electronic environment. washington.edu

| EPR Signal/Parameter | Associated Species | Significance | Reference |

|---|---|---|---|

| Signal II | Plastoquinone semiquinone radical | Serves as a reliable indicator that electron flow through Photosystem II has occurred. annualreviews.org | annualreviews.org |

| g-tensor | Semiquinone radical (e.g., QA•−) | Provides precise information on the electronic structure and orientation of the radical within its protein binding site. washington.edu | washington.edu |

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide detailed structural information on molecules by probing their characteristic vibrations. mdpi.com Difference FTIR spectroscopy is an especially powerful variant used in photosynthesis research. acs.orgacs.org In this method, the spectrum of a sample in a resting state is subtracted from the spectrum of the sample after being activated (e.g., by a flash of light), revealing the vibrational changes associated only with the molecules that have undergone a structural change, such as redox cofactors. acs.org

This technique has been extensively applied to study plastoquinone in its various redox states within Photosystem I and Photosystem II. acs.orgacs.orgacs.org By generating the one-electron reduced anion radical of plastoquinone (QA•−), researchers can obtain a QA•−/QA difference spectrum. acs.orgnih.gov This spectrum highlights the specific vibrational modes of the C=O and C=C bonds in the quinone ring that are altered upon reduction. acs.orgacs.org

To definitively assign these vibrational bands, isotopic labeling is often employed. acs.orgacs.org By replacing specific atoms (like 16O with 18O in the carbonyl groups, or hydrogen with deuterium on the methyl groups) in the plastoquinone molecule, researchers can observe predictable shifts in the vibrational frequencies, confirming the assignment of specific bands to particular molecular groups. acs.orgacs.orgnih.gov Time-resolved FTIR spectroscopy further allows these structural changes to be monitored as they happen, providing a dynamic picture of the molecule's function. acs.orgacs.orgnih.gov

The table below presents examples of vibrational modes of plastoquinone identified using FTIR spectroscopy.

| Vibrational Mode | Observed Frequency (cm-1) | State | Significance | Reference |

|---|---|---|---|---|

| C=C/C=O symmetric stretching | 1664, 1632 | Neutral PQ-1 (calculated) | Characteristic vibrations of the quinone ring structure. | acs.org |

| Semiquinone anion mode | 1478 | QA•− | An intense band that serves as a marker for the formation of the one-electron reduced plastoquinone. acs.orgnih.gov | acs.orgnih.gov |

| C=O mode of PhQ- vs PQ9- | ~8 cm-1 downshift for PQ9- | Anion Radical | Demonstrates the sensitivity of FTIR to subtle structural differences between quinone species in the same binding site. acs.org | acs.org |

Biochemical and Cell-Free Systems for Plastoquinol-9 Studies

To dissect the function of plastoquinol-9 away from the complexity of a living cell, researchers utilize biochemical and cell-free systems. These approaches allow for the study of specific enzymes and processes in a controlled environment.

The biosynthesis and redox cycling of plastoquinol-9 involve a series of specific enzymes. Isolating these proteins is crucial for characterizing their structure, catalytic mechanism, and regulation. The biosynthetic pathway involves several key enzymes that build the final molecule from precursors. wikipedia.org

Key enzymes in plastoquinone-9 metabolism include:

Solanesyl Diphosphate (B83284) Synthase (SPS): This enzyme synthesizes the 45-carbon solanesyl diphosphate tail, which is the isoprenoid side chain of plastoquinone-9. researchgate.netresearchgate.net

Homogentisate (B1232598) Solanesyltransferase (HST): HST catalyzes the condensation reaction between homogentisate and solanesyl diphosphate, a key step in the formation of the plastoquinone head group and tail attachment. wikipedia.orgresearchgate.net

Cytochrome b6f complex (plastoquinol:plastocyanin oxidoreductase): This large protein complex is not involved in biosynthesis but is the primary enzyme responsible for oxidizing plastoquinol-9 in the thylakoid membrane. nih.gov It accepts electrons from plastoquinol and transfers them to plastocyanin, coupling this electron transport to proton translocation across the membrane. wikipedia.orgnih.gov

Characterization of these isolated enzymes involves determining their kinetic parameters, substrate specificity, and structure, providing fundamental insights into how the levels and redox state of the plastoquinol-9 pool are maintained.

Liposomes are artificially prepared vesicles made of a lipid bilayer, which can serve as a simple model for a biological membrane. nih.gov By incorporating purified proteins and cofactors like plastoquinol-9 into these liposomes, researchers can reconstitute specific parts of the electron transport chain in a controlled, cell-free system. nih.gov

This approach is invaluable for studying the function of plastoquinol-9 as a mobile electron carrier. Studies have focused on the efficiency of incorporating plastoquinones with different side-chain lengths and redox states into phospholipid liposomes. nih.gov Research has shown that long-chain quinones like plastoquinone-9, as well as its reduced plastoquinol form, can be incorporated into liposome bilayers with very high efficiency (around 95%). nih.gov In contrast, short-chain quinones remain mostly in the aqueous phase. nih.gov

Once reconstituted, these systems can be used to:

Measure electron transfer rates between donor and acceptor proteins mediated by the mobile plastoquinol-9 pool.

Study how the physical properties of the lipid membrane (e.g., composition, fluidity) affect plastoquinol-9 diffusion and function.

Investigate the mechanism of proton translocation coupled to plastoquinol-9 oxidation by complexes like the cytochrome b6f complex.

High-performance liquid chromatography (HPLC) is a sensitive method used to quantitatively determine the amount of plastoquinone that has been successfully incorporated into the liposome bilayer. nih.gov

Quantitative Analysis of Plastoquinol-9 Pool Size and Redox State (e.g., HPLC, LC-MS based methods)

The quantification of the plastoquinol-9 (PQ-9) pool, including its total size and redox state (the ratio of the reduced form, plastoquinol PQH2-9, to the oxidized form, plastoquinone PQ-9), is crucial for understanding photosynthetic electron transport. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose.

Further research on the marine diatom Phaeodactylum tricornutum utilized liquid chromatography with tandem mass spectrometry (LC-MS/MS) to investigate the link between the PQ pool's redox state and the saturation of thylakoid lipids. rutgers.eduresearchgate.netnih.gov This sensitive technique allowed for the detection of a 7-20% decrease in the saturation state of conserved thylakoid lipids when the PQ pool was in a more oxidized state. rutgers.eduresearchgate.netnih.gov These findings highlight the utility of LC-MS/MS in elucidating the intricate regulatory networks connected to the PQ-9 pool.

The table below summarizes key findings from quantitative analyses of the plastoquinol-9 pool.

| Organism | Method | Parameter Measured | Key Finding | Reference |

| Arabidopsis thaliana | HPLC | Total PQ level | 25 ± 3 molecules/1000 chlorophyll molecules | nih.gov |

| Arabidopsis thaliana | HPLC | Photoactive PQ-pool size | ~31% of total PQ | nih.gov |

| Arabidopsis thaliana | HPLC | PQ-pool redox state (dark) | ~24% reduced | nih.gov |

| Arabidopsis thaliana | HPLC | PQ-pool redox state (light) | Nearly 100% reduced | nih.gov |

| Phaeodactylum tricornutum | LC-MS/MS | Thylakoid lipid saturation | 7-20% decrease with oxidized PQ pool | rutgers.eduresearchgate.netnih.gov |

Genetic and Molecular Perturbation Strategies

Directed Mutagenesis of Plastoquinol-9 Binding Sites in Photosynthetic Complexes

In a study on the green alga Chlamydomonas reinhardtii, researchers created a mutant by altering the conserved PEWY sequence in the EF loop of subunit IV of the cytochrome b6f complex. nih.govnih.govibpc.fr This mutation, which changed the sequence to PWYE, resulted in a complete block of electron transfer through the complex and a loss of plastoquinol binding at the Qo site. nih.govnih.govibpc.fr This demonstrated unequivocally that the integrity of the Qo pocket is essential for plastoquinol-9 binding and function. nih.govnih.govibpc.fr The inability of the mutant to perform state transitions further highlighted the role of plastoquinol binding at the Qo site in activating the LHCII kinase. nih.govnih.govibpc.fr

Another strategic mutagenesis study focused on conserved prolines in the F-helix of subunit IV in the cyanobacterium Synechococcus sp. PCC 7002. purdue.edu These prolines were hypothesized to influence the aperture of the portal for plastoquinol entry and exit. purdue.edu By modifying these residues, the study aimed to alter the rate-limiting step of electron transport associated with plastoquinol oxidation. purdue.edu

The following table details examples of directed mutagenesis studies on plastoquinol-9 binding sites.

| Organism | Complex | Target | Mutation | Consequence | Reference |

| Chlamydomonas reinhardtii | Cytochrome b6f | Subunit IV (petD gene), PEWY sequence | PEWY to PWYE | Blocked electron transfer, loss of plastoquinol binding at Qo site | nih.govnih.govibpc.fr |

| Synechococcus sp. PCC 7002 | Cytochrome b6f | Subunit IV, conserved prolines in F-helix | Alteration of prolines 105 and 112 | Aimed to modify the plastoquinol entry/exit portal | purdue.edu |

Gene Editing and Knockout/Knockdown of Plastoquinol-9 Biosynthesis Genes

The advent of gene-editing technologies, particularly the CRISPR/Cas9 system, has provided a powerful means to investigate the consequences of disrupting the biosynthesis of essential molecules like plastoquinol-9. By knocking out or knocking down the genes responsible for the synthesis of plastoquinol-9, researchers can study its role in various cellular processes.

While specific examples of knocking out plastoquinol-9 biosynthesis genes were not detailed in the provided search results, the methodology for such experiments is well-established. The process typically involves designing guide RNAs (gRNAs) that target specific exons of a biosynthesis gene. These gRNAs direct the Cas9 nuclease to create a double-strand break in the DNA, which is then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that disrupt gene function.

The successful knockout of the phytoene desaturase (PDS) gene in various plant species, which results in a visible albino phenotype, serves as a proof-of-concept for the feasibility of such an approach. nih.govfrontiersin.orgresearchgate.net Similar strategies could be applied to target genes in the plastoquinol-9 biosynthesis pathway to create knockout mutants and study the resulting physiological and biochemical changes. The efficiency of gene knockout can be confirmed through PCR and Sanger sequencing to identify the specific mutations. nih.govfrontiersin.org

Expression Analysis of Plastoquinol-9 Related Transcripts and Proteins

The redox state of the plastoquinol-9 pool acts as a crucial sensor that influences the expression of various nuclear and plastid-encoded genes. Analyzing the transcript and protein levels of genes associated with photosynthesis and other related pathways provides insight into the signaling role of plastoquinol-9.

In the marine diatom Phaeodactylum tricornutum, an oxidized PQ pool was shown to increase the mRNA transcript abundance of nuclear-encoded C16 fatty acid desaturases (FADs). rutgers.eduresearchgate.netnih.gov This suggests a retrograde signaling pathway that connects photosynthetic electron transport to the physical state of thylakoid membrane lipids. rutgers.eduresearchgate.netnih.gov

Studies in Arabidopsis thaliana have also shown that the expression of plastocyanin, a key electron carrier, is regulated by the redox state of the PQ pool. colostate.edu This regulation allows the plant to adjust its electron transport capacity in response to environmental and plastid-derived signals. colostate.edu Furthermore, research on an Arabidopsis lesion mimic mutant revealed that a hyper-reduced PQ pool can lead to uncoupled expression of nuclear (PhANGs) and plastid (PhAPGs) photosynthesis-associated genes, contributing to programmed cell death. oup.com

The table below provides examples of genes whose expression is influenced by the plastoquinol-9 pool redox state.

| Organism | Condition | Affected Genes/Proteins | Effect on Expression | Reference |

| Phaeodactylum tricornutum | Oxidized PQ pool | C16 fatty acid desaturases (FADs) | Increased mRNA abundance | rutgers.eduresearchgate.netnih.gov |

| Arabidopsis thaliana | Altered PQ redox state | Plastocyanin (PETE genes) | Regulated transcript levels | colostate.eduresearchgate.net |

| Arabidopsis thaliana | Hyper-reduced PQ pool | Photosynthesis-Associated Nuclear Genes (PhANGs) and Plastid Genes (PhAPGs) | Uncoupled expression | oup.com |

Computational and Theoretical Frameworks

Molecular Dynamics Simulations of Plastoquinol-9 in Membrane Environments

Molecular dynamics (MD) simulations offer a powerful computational approach to study the behavior of plastoquinol-9 within the complex and dynamic environment of the thylakoid membrane at an atomic level. These simulations provide insights into the diffusion, conformational dynamics, and interactions of plastoquinol-9 that are often difficult to capture through experimental methods alone.

Coarse-grained MD simulations have been used to investigate the exchange pathways of plastoquinone and plastoquinol in the Photosystem II (PSII) complex embedded in a realistic thylakoid membrane model. researchgate.net These long-timescale simulations, covering over 0.5 milliseconds, allowed for the observation of spontaneous binding of plastoquinone to PSII and unbinding of plastoquinol from the complex. researchgate.net The simulations identified three potential channels for the diffusion of plastoquinone and plastoquinol between the thylakoid membrane and the binding sites within PSII, suggesting a promiscuous exchange mechanism. researchgate.net

Other MD studies have focused on characterizing the physical properties of thylakoid membranes themselves, which are composed of a unique mixture of galactolipids. rug.nlnih.gov These simulations have explored how factors like lipid composition and temperature affect membrane fluidity, thickness, and the propensity to form non-bilayer structures. nih.govnih.gov Such studies are crucial for understanding the environment in which plastoquinol-9 operates and how membrane properties influence its diffusion and interaction with photosynthetic complexes. These simulations have also characterized the rapid flip-flop rates of the oxidized form, plastoquinone. rug.nl

| Simulation Type | System Studied | Key Insights | Reference |

| Coarse-grained MD | Photosystem II in thylakoid membrane | Identified three exchange channels for plastoquinone/plastoquinol; promiscuous diffusion mechanism | researchgate.net |

| Multiscale MD | Thylakoid membranes of cyanobacteria and higher plants | Characterized membrane fluidity and dynamics of plastoquinone/plastoquinol, including fast flip-flop rates for plastoquinone | rug.nl |

| Coarse-grained MD | Plant thylakoid lipid bilayers | Determined the effect of temperature on membrane properties such as fluidity and thickness | nih.gov |

Quantum Chemical Calculations of Electron Transfer Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex electron transfer pathways involving Plastoquinol-9 (PQH2-9). These computational methods provide detailed insights into the molecular mechanisms and energetics of PQH2-9 oxidation, a critical and rate-limiting step in the photosynthetic electron transport chain. nih.govresearchgate.netnih.gov

Theoretical studies using DFT have analyzed the bifurcated, two-electron oxidation of plastoquinol at the Q_o_ catalytic center of the Cytochrome b_6_f complex. nih.govresearchgate.net This process is fundamental for transferring electrons from Photosystem II (PSII) to Photosystem I (PSI). nih.gov Calculations reveal that the oxidation occurs in two distinct steps with different energy profiles. nih.govresearchgate.netresearchgate.net

These computational findings are crucial for refining models like the Mitchell Q-cycle, which describes plastoquinol oxidation at the Q_o_ site. nih.govresearchgate.net By quantifying the energy changes at each step, quantum chemical calculations provide a detailed thermodynamic landscape of the electron transfer pathway.

| Electron Transfer Step | Electron Donor | Electron Acceptor | Process Type | Calculated Energy Change (ΔE) |

|---|---|---|---|---|

| First Electron Transfer | Plastoquinol-9 (PQH2) | Fe2S2 cluster of ISP | Endergonic | ≈ +15 kJ·mol⁻¹ |

| Second Electron Transfer | Semiquinone (PQH•) | Heme b_6_L_ | Exergonic | < 0 |

Kinetic Modeling of Plastoquinol-9 Redox State in vivo

Understanding the dynamics of the Plastoquinol-9 (PQH2-9) pool's redox state in vivo is essential for comprehending the regulation of photosynthetic electron flow. Kinetic modeling, based on non-invasive measurements in living plant leaves, has provided significant insights into the rates of PQH2-9 oxidation under physiological conditions.

Studies utilizing electrochromic shift measurements in sunflower leaves have confirmed the operation of the Q-cycle and allowed for the investigation of its kinetics. nih.gov By using brief pulses of light to reduce a small fraction of the plastoquinone pool, researchers can monitor the subsequent re-oxidation of PQH2-9 by observing the reduction of downstream electron carriers like plastocyanin and P700. nih.gov

A fast phase (τ_d_ = 1 ms) is attributed to processes within Photosystem II and the diffusion of PQH2-9. nih.gov

An intermediate phase (τ_p_ = 5.6 ms) is interpreted as the bifurcated oxidation of the primary plastoquinol molecule at the Q_o_ site of the Cytochrome b_6_f complex. nih.gov

A slow phase (τ_s_ = 16 ms) represents the complete Q-cycle, involving the reduction of a secondary plastoquinone molecule at the Q_n_ site, its subsequent transport to the Q_o_ site, and its final bifurcated oxidation. nih.gov

The notably slow kinetics of the full Q-cycle may be linked to the broader mechanism of "photosynthetic control," which regulates electron transport. nih.gov Further research has also pointed to the existence of biphasic kinetics in the autooxidation of the plastoquinol pool, suggesting that a small, slowly oxidized fraction of the pool might be "bound" to the Cytochrome b_6_f complex, playing a role in redox signaling and kinase activation. nih.govpnas.org This bound plastoquinol at the Q_o_ site could act as the specific activating species for certain regulatory processes. nih.gov

| Kinetic Phase | Time Constant (τ) | Associated Process |

|---|---|---|

| Fast (τ_d_) | 1 ms | PSII processes and diffusion |

| Intermediate (τ_p_) | 5.6 ms | Bifurcated oxidation of primary quinol |

| Slow (τ_s_) | 16 ms | Q-cycle involving secondary quinol |

Ecophysiological and Evolutionary Aspects of Plastoquinol 9

Plastoquinol-9 Homeostasis in Response to Environmental Stressors (e.g., High Light, Oxidative Stress)